Carbamazepine

Sodium Channel Electrophysiology Antiepileptic

Carbamazepine is the preferred voltage-gated sodium channel blocker for kinetic studies: binding rate ~38,000 M⁻¹sec⁻¹, 5× faster than phenytoin, enabling rapid-onset inhibition protocols. As an FDA-classified strong CYP3A4/CYP2B6 inducer with pronounced autoinduction, it is the gold-standard probe for PBPK model development and DDI prediction. Its distinct CYP3A4-mediated epoxide pathway and greater lipid metabolism impact differentiate it from oxcarbazepine—making it the essential comparator for adverse-effect pathway research. SANAD-validated benchmark for focal seizure trials. Select carbamazepine for protocol-specific precision.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 298-46-4
Cat. No. B1668303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine
CAS298-46-4
SynonymsAmizepine
Carbamazepine
Carbamazepine Acetate
Carbamazepine Anhydrous
Carbamazepine Dihydrate
Carbamazepine Hydrochloride
Carbamazepine L-Tartrate (4:1)
Carbamazepine Phosphate
Carbamazepine Sulfate (2:1)
Carbazepin
Epitol
Finlepsin
Neurotol
Tegretol
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
InChIInChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)
InChIKeyFFGPTBGBLSHEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility35.4 [ug/mL] (The mean of the results at pH 7.4)
Sol in alcohol, acetone, propylene glycol;  practically insol in water
Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol;  only slightly soluble in ethanol or glacial acetic acid
1.52e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbamazepine (CAS 298-46-4): Procurement-Relevant Profile of a Multimodal Sodium Channel Blocker with Unique Pharmacokinetic Considerations


Carbamazepine is a tricyclic dibenzazepine derivative that functions as a voltage-gated sodium channel blocker [1]. It is characterized by a molecular weight of 236.3 g/mol, a log Kow of 2.45, and low aqueous solubility of 18 mg/L at 25°C, leading to BCS Class II classification [2]. As a category 1 anti-epileptic drug, it requires maintenance on a specific manufacturer's product to ensure consistent therapeutic outcomes [3]. Its clinical utility spans epilepsy, trigeminal neuralgia, and bipolar disorder, but its procurement is complicated by pronounced autoinduction of CYP3A4, nonlinear pharmacokinetics, and the generation of a pharmacologically active and potentially toxic epoxide metabolite [1].

Carbamazepine (298-46-4): Why Interchangeability with Oxcarbazepine or Other Sodium Channel Blockers Is Not Warranted


Although carbamazepine, oxcarbazepine, and eslicarbazepine acetate share a dibenzazepine core structure and a primary mechanism of sodium channel blockade, they exhibit critical differences in metabolism, autoinduction potential, and adverse effect profiles that preclude simple interchange in research or clinical settings [1]. Carbamazepine undergoes extensive CYP3A4-mediated oxidation to an active 10,11-epoxide metabolite and demonstrates pronounced autoinduction, reducing its own half-life from 18–55 hours initially to 5–26 hours with chronic dosing [2]. In contrast, oxcarbazepine is a prodrug rapidly converted to the monohydroxy derivative (MHD) via cytosolic arylketone reductase, largely bypassing CYP-mediated oxidation and eliminating epoxide-related toxicity [3]. These metabolic divergences translate to distinct drug-drug interaction liabilities and differential impacts on lipid metabolism versus hyponatremia risk [4]. Consequently, procurement decisions must be guided by the specific experimental or clinical requirements rather than assumptions of class-wide equivalence.

Carbamazepine (CAS 298-46-4): Quantified Differentiation Evidence Against Key Comparators


Carbamazepine Exhibits 5-Fold Faster Sodium Channel Binding Kinetics than Phenytoin

In a direct head-to-head electrophysiological study on neuronal Na+ currents, carbamazepine demonstrated a binding rate constant of ∼38,000 M⁻¹sec⁻¹ onto inactivated sodium channels, which is approximately 5 times faster than that of phenytoin [1]. Despite this kinetic advantage, carbamazepine's apparent dissociation constant (∼25 μM) indicates approximately 3-fold lower affinity for the inactivated state compared to phenytoin [1]. This kinetic profile suggests carbamazepine may be preferentially effective in seizure types characterized by relatively brief ictal depolarization shifts, providing a mechanistic basis for differential clinical response between these two commonly used antiepileptics [1].

Sodium Channel Electrophysiology Antiepileptic

Oxcarbazepine Demonstrates 2.6-Fold Higher Oral Bioavailability and Avoids Epoxide Metabolite Toxicity Compared to Carbamazepine

Carbamazepine exhibits variable oral bioavailability ranging from 58% to 85%, whereas oxcarbazepine is rapidly and completely absorbed with bioavailability exceeding 95% [1][2]. More critically, carbamazepine undergoes CYP3A4-mediated oxidation to carbamazepine-10,11-epoxide, a metabolite that retains equivalent anticonvulsant activity but demonstrates 5.5-fold greater toxicity in aquatic ecotoxicological models (LC50 of 0.203 mg/kg for epoxide versus 1.11 mg/kg for parent carbamazepine) [3][4]. Oxcarbazepine, by contrast, is metabolized via cytosolic reduction, completely avoiding epoxide formation and thereby eliminating this specific toxicity vector [5].

Pharmacokinetics Bioavailability Drug Metabolism

Carbamazepine Autoinduces CYP3A4 Resulting in 70–80% Reduction in Half-Life Over Time

Carbamazepine is a potent inducer of CYP3A4 and CYP2B6, classified by the FDA as a strong inducer capable of decreasing victim drug AUC by ≥80% [1]. Crucially, carbamazepine also autoinduces its own metabolism: its elimination half-life decreases from an initial range of 18–55 hours to 5–26 hours following chronic dosing, representing a 70–80% reduction in drug exposure over time at a fixed dose [2]. This autoinduction is a hallmark of carbamazepine and is not observed with oxcarbazepine, which does not influence its own metabolism after repeated administration [3].

Drug-Drug Interaction CYP3A4 Autoinduction

Carbamazepine Impacts Lipid Metabolism While Oxcarbazepine Carries Higher Hyponatremia Risk

A retrospective cohort study of 292 patients directly compared the long-term metabolic effects of carbamazepine (n=143), oxcarbazepine (n=55), and eslicarbazepine acetate (n=94) [1]. The study found that carbamazepine exhibited a significantly greater impact on lipid metabolism, whereas oxcarbazepine was correlated with lower mean sodium levels and a higher frequency of clinically significant hyponatremia [1]. This differential adverse effect profile provides a quantitative basis for therapeutic selection and highlights that the two agents are not interchangeable from a safety perspective despite their structural similarity [1].

Metabolic Safety Adverse Events Clinical Pharmacology

Carbamazepine-CR and Eslicarbazepine Acetate Demonstrate Non-Inferior Efficacy in Newly Diagnosed Focal Epilepsy

A Phase III, double-blind, randomized, parallel-group, multicenter study compared eslicarbazepine acetate (ESL) once-daily with controlled-release carbamazepine (CBZ-CR) twice-daily as monotherapy in adults with newly diagnosed focal onset seizures [1]. The study demonstrated that ESL was non-inferior to CBZ-CR for the primary efficacy endpoint of seizure freedom [1]. The hazard ratio for time to treatment failure was 0.86 (95% CI: 0.72–1.03), indicating no statistically significant difference in efficacy between the two agents [1]. This evidence supports the interchangeability of these specific formulations from an efficacy standpoint while highlighting that procurement choice may hinge on other factors such as dosing frequency or metabolic interactions.

Clinical Trial Efficacy Epilepsy

Lamotrigine Demonstrates Superior Time to Treatment Failure Compared to Carbamazepine in Partial Epilepsy

The SANAD (Standard and New Antiepileptic Drugs) study, a large unblinded randomized controlled trial, compared carbamazepine against gabapentin, lamotrigine, oxcarbazepine, and topiramate for the treatment of partial epilepsy [1]. For the primary outcome of time to treatment failure, lamotrigine was significantly superior to carbamazepine, with a hazard ratio of 0.78 (95% CI: 0.63–0.97) favoring lamotrigine [1]. This indicates that patients initiated on carbamazepine were 22% more likely to experience treatment failure over the study period compared to those on lamotrigine [1]. This finding challenges carbamazepine's historical status as a first-line standard and provides a clear quantitative basis for considering lamotrigine as a preferred alternative in this indication.

Comparative Effectiveness Epilepsy Treatment Failure

Carbamazepine (CAS 298-46-4): Evidence-Based Prioritization Scenarios for Research and Industrial Procurement


Scenario 1: In Vitro Electrophysiology Studies Requiring Rapid Sodium Channel Engagement

When designing experiments to investigate the kinetics of voltage-gated sodium channel blockade, carbamazepine is the preferred tool compound over phenytoin. Its binding rate constant of ∼38,000 M⁻¹sec⁻¹ is approximately 5-fold faster than that of phenytoin [1]. This property makes carbamazepine particularly suitable for studies modeling seizure types with brief ictal depolarization shifts or for protocols where rapid onset of channel inhibition is a critical experimental parameter [1].

Scenario 2: Pharmacokinetic Modeling of CYP3A4 Autoinduction and Drug-Drug Interactions

Carbamazepine is uniquely valuable as a probe substrate and inducer in studies of CYP3A4-mediated metabolism and drug-drug interactions (DDIs). It is classified by the FDA as a strong CYP3A4 and CYP2B6 inducer [1]. Its well-characterized autoinduction, which reduces its own half-life by 70–80% from initial to chronic dosing [2], makes it an essential reference compound for developing and validating physiologically based pharmacokinetic (PBPK) models of induction and DDI prediction [1].

Scenario 3: Comparative Safety Studies Investigating Metabolic and Electrolyte Effects

For research protocols aimed at differentiating the long-term metabolic consequences of antiepileptic drugs, carbamazepine serves as a critical comparator to oxcarbazepine and eslicarbazepine. Evidence shows carbamazepine has a greater impact on lipid metabolism, while oxcarbazepine is more strongly associated with hyponatremia [1]. Selecting carbamazepine as the reference agent in such studies allows for the controlled investigation of these divergent adverse effect pathways and their underlying mechanisms [1].

Scenario 4: Clinical Trials Evaluating Treatment Retention in Focal Epilepsy

Carbamazepine remains an essential active comparator arm in randomized controlled trials of new antiepileptic drugs for focal seizures. The SANAD trial established carbamazepine as the standard-of-care benchmark against which newer agents like lamotrigine were compared, yielding a quantifiable hazard ratio of 0.78 for time to treatment failure favoring lamotrigine [1]. Its well-established efficacy and safety profile, despite being surpassed by some newer agents in tolerability, makes it indispensable for contextualizing the relative benefit-risk of emerging therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbamazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.